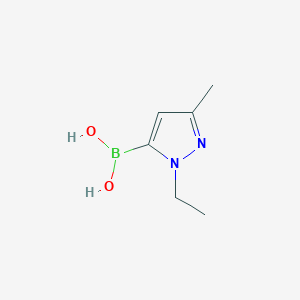

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid

Description

(1-Ethyl-3-methyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound featuring a pyrazole core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 1- and 3-positions, respectively, and a boronic acid (-B(OH)₂) moiety at the 5-position. Its molecular formula is C₆H₁₀BN₂O₂, with an average molecular mass of 154.97 g/mol (inferred from structurally similar compounds in and ). Pyrazole-based boronic acids are of significant interest in medicinal chemistry and materials science due to their dual functionality: the pyrazole ring serves as a bioisostere for aromatic systems, while the boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with diols or Lewis bases .

This compound’s reactivity is influenced by the electron-donating ethyl and methyl substituents, which may modulate the boronic acid’s Lewis acidity and pKa. Pyrazole derivatives are known for their stability in physiological conditions, making them attractive for drug discovery .

Properties

Molecular Formula |

C6H11BN2O2 |

|---|---|

Molecular Weight |

153.98 g/mol |

IUPAC Name |

(2-ethyl-5-methylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C6H11BN2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4,10-11H,3H2,1-2H3 |

InChI Key |

QENRYSYSLKAJJT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NN1CC)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid typically involves the reaction of 1-Ethyl-3-methyl-1H-pyrazole with a boron-containing reagent. One common method is the reaction of 1-Ethyl-3-methyl-1H-pyrazole with boronic acid or boronate esters under suitable conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.

Major Products

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.

Biology and Medicine

In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. The pyrazole ring in (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid may enhance its binding affinity to certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid can be used in the production of agrochemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In biological systems, the boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on enzymes, inhibiting their activity. The pyrazole ring may interact with specific amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following boronic acid derivatives are structurally or functionally related to (1-ethyl-3-methyl-1H-pyrazol-5-yl)boronic acid :

Key Differences

Substituent Effects on pKa and Reactivity :

- Electron-withdrawing groups (e.g., CF₃ in [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid ) lower the pKa (~7.0–8.0), enhancing Lewis acidity and reactivity under physiological conditions . In contrast, the ethyl and methyl groups in the parent compound likely raise its pKa (~8.5–9.5), reducing reactivity at neutral pH but improving stability .

- The phenyl-substituted analogue [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid exhibits higher planarity, favoring π-π stacking in biological targets (e.g., enzymes) .

Biological Activity: Pyrazole-boronic acids with bulky substituents (e.g., trifluoromethyl) show superior inhibition of fungal histone deacetylases (HDACs) compared to simpler derivatives, as seen in studies of [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ ~1 µM) .

Synthetic Utility :

- Phenyl-pyrazole hybrids (e.g., [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid ) are preferred for Suzuki couplings due to their planar structure and compatibility with aryl halides .

- The trifluoromethyl derivative’s electron-deficient boron center accelerates reactions with diols, making it suitable for glucose-sensing materials .

Research Findings

- Anticancer Potential: Pyrazole-boronic acids demonstrate antiproliferative effects in triple-negative breast cancer (4T1 cells), with phenanthren-9-yl boronic acid showing sub-micromolar cytotoxicity .

- Enzyme Inhibition : Boronic acids with heterocyclic cores (e.g., pyrazole, benzimidazole) inhibit proteases like RPD3 in Magnaporthe oryzae by mimicking transition-state intermediates .

- Material Science : Ethyl-methyl substitution improves thermal stability in boronate ester polymers, as seen in polyethylene glycol-boronic acid conjugates .

Biological Activity

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is , with a molecular weight of 154.08 g/mol. The compound features a pyrazole ring, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.08 g/mol |

| IUPAC Name | (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid |

| CAS Number | 376584-63-3 |

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The boronic acid moiety allows for reversible covalent binding to diols and other nucleophiles, which is crucial for its interaction with various biomolecules.

Enzyme Inhibition

Research indicates that this compound can inhibit proteasome activity, which is pivotal in regulating protein degradation pathways within cells. By modulating these pathways, it may exert anti-cancer effects by preventing the degradation of pro-apoptotic factors.

Biological Activity and Therapeutic Applications

The compound has shown promise in several areas:

1. Cancer Therapy

Studies have demonstrated that (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, it has been evaluated in vitro against various cancer cell lines, exhibiting significant cytotoxicity.

2. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

3. Diabetes Management

The ability of boronic acids to bind glucose suggests potential applications in diabetes management by developing glucose-sensitive drug delivery systems.

Case Studies

Several studies have explored the biological effects of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid:

Case Study 1: Anti-Cancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 µM, signifying its potential as a therapeutic agent against breast cancer .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid was shown to inhibit the proteasome with an IC50 value of 15 µM, suggesting its role as a proteasome inhibitor which could be beneficial in treating multiple myeloma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.